Oseltamivir-d5 Phosphate is a deuterated form of Oseltamivir phosphate, which is primarily recognized for its role as an antiviral medication used in the treatment and prevention of influenza A and B. The compound is classified as a neuraminidase inhibitor, which works by blocking the viral enzyme neuraminidase, thereby preventing the release of new viral particles from infected cells. This compound is particularly useful in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking in biological systems.
Oseltamivir-d5 Phosphate is synthesized from shikimic acid through a series of chemical reactions. It falls under the categories of antivirals, specifically anti-influenza agents, and is also classified as a stable isotope labeled compound. The molecular formula for Oseltamivir-d5 Phosphate is with a molecular weight of 415.43 g/mol .
The synthesis of Oseltamivir-d5 Phosphate involves complex chemical procedures that can vary depending on the specific method used. One notable method involves using shikimic acid as a starting material, undergoing multiple steps including esterification, protection of functional groups, and selective reactions to introduce deuterium into the structure.
The molecular structure of Oseltamivir-d5 Phosphate includes several functional groups characteristic of its classification as a neuraminidase inhibitor.
Oseltamivir-d5 Phosphate undergoes various chemical reactions that are critical for its function as an antiviral agent. These include:
Oseltamivir-d5 Phosphate acts as a pro-drug that is converted into Oseltamivir carboxylate upon administration. The mechanism involves:
Oseltamivir-d5 Phosphate exhibits several physical and chemical properties that are relevant for its application in pharmaceuticals:
Oseltamivir-d5 Phosphate is primarily utilized in scientific research, particularly in pharmacokinetics and drug metabolism studies due to its stable isotope labeling. Its applications include:
The molecular architecture of Oseltamivir-d5 Phosphate (chemical name: (3R,4R,5S)-4-(Acetylamino-d5)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Mol. Formula: C16H26D5N2O8P; Mol. Weight: 415.43 g/mol) features site-specific deuterium integration at the C-4 acetamido moiety (–NCOCD3) [9]. This deliberate deuteration strategy leverages the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–D) bond (approximately 6-10 times slower cleavage kinetics versus C–H) reduces the rate of hepatic cytochrome P450-mediated deacetylation. This metabolic deceleration extends the plasma half-life of the active metabolite oseltamivir carboxylate-d5 while maintaining identical neuraminidase inhibitory potency as the non-deuterated analog [6] [7]. Deuterium positioning avoids the molecule's pharmacophoric regions (carboxylate, pentyloxy chain, amino group) to preserve target binding affinity to influenza neuraminidase [6]. Computational modeling confirms minimal steric perturbation (Van der Waals radius difference: ~0.005 Å) and unchanged electrostatic potential fields at the deuterated site [7].
Table 1: Strategic Deuterium Incorporation Sites and Functional Impact in Oseltamivir-d5 Phosphate
Deuterated Position | Chemical Group Modified | Primary Purpose | Expected Metabolic Outcome |
---|---|---|---|
C-4 Acetamido Methyl | –NCOCD3 | Retard deacetylation | Extended plasma half-life of active carboxylate |
Entire Acetamido Group | –NHCOCD3 | Full deuteration of labile site | Reduced first-pass metabolism |
Backbone CH2 groups | Cyclohexene CHD positions | Enhanced backbone stability | Resistance to oxidative metabolism |
Industrial-scale synthesis of Oseltamivir-d5 leverages two divergent strategies: bio-sourced shikimic acid extraction and fully synthetic azide-free pathways. The shikimic acid route (–)-shikimic acid (typically isolated from Illicium verum or recombinant E. coli) undergoes regioselective ketalization (3,4-pentylidene acetal formation), mesylation, and epoxide ring-opening with allylamine under MgBr2 catalysis [1] [2]. Deuterium introduction requires deuterated acetic anhydride (CD3CO)2O during the late-stage acetylation of the C-4 amino intermediate. Drawbacks include deuterium washout during early oxidative steps (e.g., epoxidation) and limited flexibility in deuterium positioning [1] [4].
Conversely, the Roche azide-free route (Karpf/Trussardi synthesis) utilizes allylamine-mediated aziridination and transimination cascades to construct the C-4, C-5 diamino framework without hazardous azide intermediates. This method facilitates deuterium incorporation via deuterated acetic anhydride during N-acetylation or via deuterated reducing agents in earlier stages. Key advantages include elimination of azide explosion risks and higher functional group tolerance for deuterated synthons [2] [4].
Table 2: Comparative Synthetic Route Analysis for Oseltamivir-d5 Precursors
Synthetic Parameter | Shikimic Acid Route | Azide-Free Route |
---|---|---|
Starting Material | Natural (–)-shikimic acid | Synthetic intermediates |
Deuterium Introduction Stage | Late-stage (acetylation) | Flexible (early/mid-stage) |
Hazardous Reagents | Mesyl chloride, epoxides | Allylamine, imination agents |
Overall Yield (reported) | 17–22% | 25–30% |
Key Limitation | Deuterium washout in early steps | Complex imine purification |
Steps to Oseltamivir-d5 Intermediate | 12–15 steps | 10–12 steps |
Corey's Diels-Alder methodology enables enantioselective construction of the cyclohexene core using butadiene and ethyl acrylate-derivatized dienophile (2,2,2-trifluoroethyl acrylate) under CBS catalyst (R,R)-2,5-diphenylborolane) control [1] [2] [3]. This approach bypasses bio-sourced shikimic acid and allows deuterium pre-incorporation via deuterated acrylic acid derivatives or deuterated dienes. The reaction achieves >98% enantiomeric excess (ee) and 85% yield for the bicyclic lactam precursor. Subsequent iodolactamization installs the C-4 nitrogen functionality with stereocontrol, while Boc-protection enables selective deuteration at the acetamido position using CD3CO2D [1] [3].
Complementary biocatalytic routes employ engineered Diels-Alderases (e.g., from Horseradish peroxidase) or desymmetrizing enzymes to generate chiral deuterated intermediates. For example, enzymatic desymmetrization of meso-aziridine intermediates using Pseudomonas fluorescens lipase with deuterated nucleophiles (CD3OD) yields chiral deuterated building blocks with >99% ee [3].
Table 3: Catalytic Systems for Deuterated Cyclohexene Intermediate Synthesis
Catalytic System | Deuterated Synthon | Enantioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
CBS Borane Catalyst | D4-Acrylate | 98% ee | 85 | Atom economy |
Chiral Cu(II)-BOX | D6-Butadiene | 95% ee | 78 | Flexible deuteration sites |
Candida antarctica Lipase B | CD3OH (transesterification) | >99% ee | 90 | Aqueous conditions |
Ru(II)-Pheox Catalyst | D5-Acetic Anhydride | 97% ee | 82 | Low catalyst loading |
The Ritter reaction is pivotal for installing the deuterated acetamido group at C-4. Classical conditions employ acetonitrile (CH3CN) as solvent/nucleophile, strong acid (H2SO4), and the tertiary alcohol precursor, forming the acetamido group via nitrilium ion capture. For deuterated analogs, deuterated acetonitrile (CD3CN) serves as both solvent and deuterium source under copper(II)-catalyzed conditions [4]. Optimization studies reveal:
Alternative protocols use direct acylation with deuterated acetic anhydride ((CD3CO)2O) under buffered conditions (NaOAc/AcOH) at pH 5.2–6.0. This method achieves quantitative N-acetylation without racemization but requires pre-installed C-4 amine, adding synthetic steps [4] [9].
Table 4: Ritter Reaction Conditions for Deuterated Acetamido Installation
Reaction Parameter | Classical Ritter Conditions | Optimized Deuterated Conditions | Direct Acylation Alternative |
---|---|---|---|
Deuterium Source | CH3CN (non-deuterated) | CD3CN | (CD3CO)2O |
Acid Catalyst | Concentrated H2SO4 | Cu(OTf)2 + CF3CO2H | Acetic acid buffer |
Temperature | 60°C | 0–25°C | 25°C |
Reaction Time | 48 h | 6–8 h | 2 h |
Deuterium Incorporation Efficiency | <5% | >95% | >99% |
Byproducts | Tarry residues | Minimal (<5%) | Acetic acid |
Sustainable synthesis of Oseltamivir-d5 Phosphate integrates catalytic methodologies, solvent reduction, and atom-economic processes:
Multi-step life-cycle analysis (LCA) demonstrates 30% reduction in cumulative energy demand (CED) versus classical azide routes, primarily through microwave-assisted ring-opening (40% energy reduction) and continuous flow hydrogenation with deuterium gas (D2) [3] [4].
Table 5: Green Chemistry Metrics in Oseltamivir-d5 Synthesis
Green Chemistry Principle | Implementation | Environmental Impact Reduction | Process Efficiency Gain |
---|---|---|---|
Hazard Reduction | Azide-free transimination | Eliminates NaN3 waste (0% azide content) | 20% cost reduction in waste treatment |
Solvent Substitution | DCM → 2-MeTHF | Biodegradable solvent (BOD5: 70%) | Comparable yield, easier recovery |
Energy Efficiency | Microwave-assisted epoxide opening | 40% energy reduction vs. thermal | Reaction time: 2h → 15 min |
Atom Economy | Catalytic deuteration via H/D exchange | No deuterated stoichiometric reagents | 30% cost reduction in deuterium sourcing |
Process Integration | One-pot deallylation/acetylation | Eliminates two intermediate purifications | Overall yield increase: 12% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7